molecular formula C16H26O2Si B11841734 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal

2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal

Cat. No.: B11841734
M. Wt: 278.46 g/mol
InChI Key: IWHQZDYIRNVRNT-UHFFFAOYSA-N
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Description

2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to a phenyl ring. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal typically involves the protection of a hydroxyl group on a phenyl ring using tert-butyl(dimethyl)silyl chloride (TBS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:

    Starting Material: Phenol derivative

    Reagent: Tert-butyl(dimethyl)silyl chloride (TBS-Cl)

    Base: Imidazole or pyridine

    Solvent: Dimethylformamide (DMF)

    Conditions: Room temperature

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3 in dichloromethane (CH2Cl2)

    Reduction: LiAlH4 in ether, NaBH4 in methanol

    Substitution: NaOCH3 in methanol, LDA in tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal is widely used in scientific research due to its versatility:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from unwanted reactions. The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic or basic conditions, allowing for the controlled deprotection of the hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyldimethylsilyloxy)phenylboronic acid
  • tert-Butyl(dimethyl)silyloxyacetaldehyde
  • 2-tert-Butyldimethylsiloxybut-3-yne

Uniqueness

2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal is unique due to its specific structure, which provides enhanced stability and selectivity in protecting hydroxyl groups. Compared to other silyl ethers, it offers better resistance to hydrolysis and can be easily removed under mild conditions, making it highly valuable in synthetic organic chemistry.

Properties

Molecular Formula

C16H26O2Si

Molecular Weight

278.46 g/mol

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal

InChI

InChI=1S/C16H26O2Si/c1-15(2,3)19(6,7)18-14-11-9-8-10-13(14)16(4,5)12-17/h8-12H,1-7H3

InChI Key

IWHQZDYIRNVRNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1C(C)(C)C=O

Origin of Product

United States

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